Cas no 94592-93-5 (3-Butyl-2-hydroxy-4H-pyrido1,2-apyrimidin-4-one)

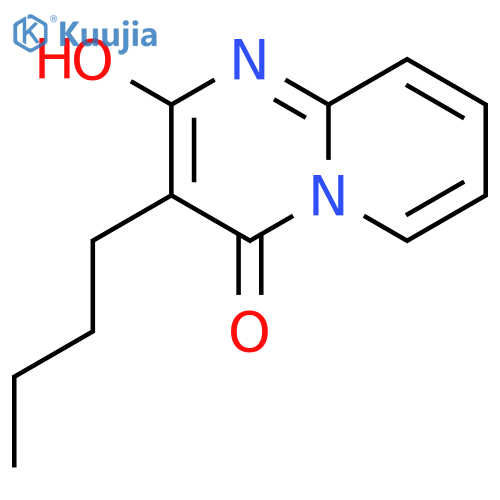

94592-93-5 structure

商品名:3-Butyl-2-hydroxy-4H-pyrido1,2-apyrimidin-4-one

CAS番号:94592-93-5

MF:C12H14N2O2

メガワット:218.251762866974

MDL:MFCD00517747

CID:735278

PubChem ID:135425019

3-Butyl-2-hydroxy-4H-pyrido1,2-apyrimidin-4-one 化学的及び物理的性質

名前と識別子

-

- 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-butyl-2-hydroxy-

- 3-butyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one

- MFCD00517747

- DTXSID50365555

- AG-205/05114011

- 94592-93-5

- SR-01000466808-1

- 3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

- Oprea1_517547

- CHEMBL1312414

- LS-05490

- HMS2533B14

- MLS000569578

- 3-butyl-2-hydroxypyrido[1,2-a]pyrimidin-4-one

- CCG-251379

- SMR000184351

- SR-01000466808

- CS-0316821

- AKOS001642674

- BRD-K50525427-001-07-0

- 3-Butyl-2-hydroxy-4H-pyrido1,2-apyrimidin-4-one

-

- MDL: MFCD00517747

- インチ: InChI=1S/C12H14N2O2/c1-2-3-6-9-11(15)13-10-7-4-5-8-14(10)12(9)16/h4-5,7-8,15H,2-3,6H2,1H3

- InChIKey: DILLAEPULZNINL-UHFFFAOYSA-N

- ほほえんだ: CCCCC1=C(N=C2C=CC=CN2C1=O)O

計算された属性

- せいみつぶんしりょう: 218.105527694g/mol

- どういたいしつりょう: 218.105527694g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 430

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 52.9Ų

3-Butyl-2-hydroxy-4H-pyrido1,2-apyrimidin-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B281295-1000mg |

3-Butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one |

94592-93-5 | 1g |

$ 720.00 | 2022-06-07 | ||

| abcr | AB410210-500 mg |

3-Butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one |

94592-93-5 | 500MG |

€254.60 | 2022-08-31 | ||

| A2B Chem LLC | AI00717-500mg |

3-Butyl-2-hydroxy-4h-pyrido[1,2-a]pyrimidin-4-one |

94592-93-5 | >95% | 500mg |

$467.00 | 2024-07-18 | |

| A2B Chem LLC | AI00717-1g |

3-Butyl-2-hydroxy-4h-pyrido[1,2-a]pyrimidin-4-one |

94592-93-5 | >95% | 1g |

$509.00 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1387491-250mg |

3-Butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one |

94592-93-5 | 97% | 250mg |

¥1209.00 | 2024-04-24 | |

| abcr | AB410210-1 g |

3-Butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one |

94592-93-5 | 1g |

€306.00 | 2022-08-31 | ||

| TRC | B281295-500mg |

3-Butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one |

94592-93-5 | 500mg |

$ 450.00 | 2022-06-07 | ||

| TRC | B281295-250mg |

3-Butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one |

94592-93-5 | 250mg |

$ 275.00 | 2022-06-07 | ||

| abcr | AB410210-500mg |

3-Butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one; . |

94592-93-5 | 500mg |

€269.00 | 2024-04-16 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1387491-1g |

3-Butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one |

94592-93-5 | 97% | 1g |

¥2592.00 | 2024-04-24 |

3-Butyl-2-hydroxy-4H-pyrido1,2-apyrimidin-4-one 関連文献

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

94592-93-5 (3-Butyl-2-hydroxy-4H-pyrido1,2-apyrimidin-4-one) 関連製品

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:94592-93-5)3-Butyl-2-hydroxy-4H-pyrido1,2-apyrimidin-4-one

清らかである:99%

はかる:1g

価格 ($):269.0